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molecular formula C16H27BrS B1283368 2-Bromo-5-dodecylthiophene CAS No. 153561-74-1

2-Bromo-5-dodecylthiophene

Cat. No. B1283368
M. Wt: 331.4 g/mol
InChI Key: MOSAVYMGWTYDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07408188B2

Procedure details

2-Dodecylthiophene (100 g, 396 mmol, 1 eq) prepared above was placed in a three-necked flask equipped with a dropping funnel and a reflux tube. The atmosphere in the flask was replaced by Ar, 400 ml of dehydrated N,N-dimethylfolmamid (hereinafter referred to as “DMF”) was added thereto, and the mixture was stirred. The reaction solution was cooled to 0° C., and N-bromosuccinimide (84.5 g, 475 mmol, 1.2 eq) dissolved in 120 ml of dehydrated DMF in a separate vessel was added dropwise to the reaction solution. After the completion of the dropwise addition, the mixture was stirred for one hr, was brought to room temperature, and was stirred for 6 hr. The solvent was removed by evaporation, and the residue was extracted with diethyl ether, followed by washing with water until pH=7. The extract was dehydrated over Na2SO4, and the solvent was removed by evaporation, and the residue was purified by chromatography on silica gel to give an objective substance 2-bromo-5-dodecylthiophene (about 118 g yield about 90%) as a light yellow liquid. An NMR spectrum of the compound thus obtained was measured at room temperature with an NMR spectrometer (model JNM-LA400W, manufactured by Japan Electric Optical Laboratory). 1H-NMR (CDCl3, TMS/ppm): 0.88 (t, 3H, J=6.83 Hz), 1.26 (m, 18H), 1.62 (m, 2H), 2.73 (t, 2H, J=7.32 Hz), 6,53 (d, 2H, J=4.39 Hz), 6.84 (d, 2H, J=3.90 Hz).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
84.5 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:13]1[S:14][CH:15]=[CH:16][CH:17]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[Br:18]N1C(=O)CCC1=O>CN(C=O)C>[Br:18][C:15]1[S:14][C:13]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCCCCCCC)C=1SC=CC1
Step Two
Name
Quantity
84.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
above was placed in a three-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a dropping funnel and a reflux tube
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction solution
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
STIRRING
Type
STIRRING
Details
was stirred for 6 hr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with diethyl ether
WASH
Type
WASH
Details
by washing with water until pH=7
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=CC1)CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 118 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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